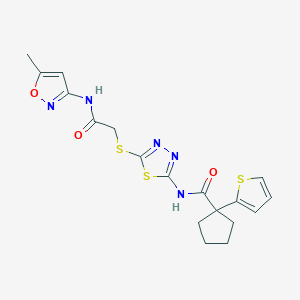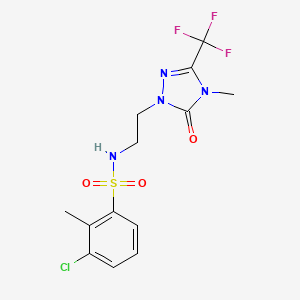
1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1909316-98-8 . Its IUPAC name is 1-(6-fluoropyridin-3-yl)piperazine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12FN3.2ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride” is 254.13 . It is a powder at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride and its derivatives have been explored for their antimicrobial properties. A study by Babu et al. (2015) synthesized novel derivatives and found that some compounds showed potential antimicrobial activity against various bacterial and fungal strains.
Crystal Structure Analysis
Understanding the crystal structure of chemical compounds is crucial for their application in scientific research. Ullah and Stoeckli-Evans (2021) investigated the hydrochloride salt of a closely related compound, analyzing its structure and comparing it to a fluorinated analogue.
Dopamine Receptor Imaging
In the field of neurology, specific compounds are used for brain imaging studies. Kügler et al. (2011) developed dopamine receptor D4 ligands with high affinity and selectivity for positron emission tomography (PET) imaging studies.
Serotonin Receptor Imaging
Compounds like 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride also find applications in imaging serotonin receptors. García et al. (2014) synthesized derivatives for PET tracers of serotonin 5-HT1A receptors, showing potential for in vivo quantification in neuropsychiatric disorders.
Antimycobacterial and Cytotoxic Evaluation
The antimycobacterial and cytotoxic activities of fluoroquinolone derivatives, which include 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride, were evaluated by Sheu et al. (2003). These derivatives showed significant activity against M. tuberculosis, with some being non-cytotoxic at certain concentrations.
Photochemical Studies
The photochemistry of compounds similar to 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride was studied by Mella et al. (2001). They investigated the photostability and reaction pathways under various conditions, providing insights into the chemical behavior of these compounds under light exposure.
Synthesis of Flunarizine
The synthesis of Flunarizine, a drug used for treating migraines and epilepsy, involves compounds like 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride. Shakhmaev et al. (2016) described the catalyzed synthesis process, highlighting the role of similar compounds in pharmaceutical production.
Antimicrobial Agents Synthesis
The synthesis of quinoline-3-carboxylic acid derivatives, related to 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride, for their potential as antimicrobial agents was researched by Rameshkumar et al. (2003). Their study showed significant antibacterial activities of these compounds.
Luminescent Properties
Investigating the luminescent properties and photo-induced electron transfer of related compounds, Gan et al. (2003) synthesized naphthalimide model compounds with piperazine substituent. Their research provides insights into the fluorescence behavior of these compounds.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(6-fluoropyridin-3-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYROBPUYZAQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride | |
CAS RN |
1909316-98-8 |
Source


|
| Record name | 1-(6-fluoropyridin-3-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one](/img/structure/B2445895.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2445897.png)
![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)


![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)


![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)

